2,4-dichloro-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide
Overview
Description
2,4-Dichloro-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide is an organic compound with the molecular formula C24H17Cl2NO2 It is a complex molecule featuring multiple functional groups, including chloro, hydroxy, naphthyl, phenyl, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the naphthyl intermediate: This step involves the reaction of 2-hydroxy-1-naphthaldehyde with an appropriate reagent to form the naphthyl intermediate.
Introduction of the phenyl group: The naphthyl intermediate is then reacted with a phenyl-containing reagent under specific conditions to introduce the phenyl group.
Formation of the benzamide moiety: The final step involves the reaction of the intermediate with 2,4-dichlorobenzoyl chloride to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro groups can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro groups can be substituted with other functional groups such as amino or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of dechlorinated benzamide derivatives.
Substitution: Formation of amino or alkoxy-substituted benzamide derivatives.
Scientific Research Applications
2,4-Dichloro-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide involves its interaction with specific molecular targets. The hydroxy and chloro groups can participate in hydrogen bonding and hydrophobic interactions, respectively, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-N-[(2-hydroxy-1-naphthyl)methyl]benzamide: Lacks the phenyl group, which may affect its biological activity.
2,4-Dichloro-N-[(2-hydroxy-1-phenyl)methyl]benzamide: Lacks the naphthyl group, which may influence its chemical reactivity.
2,4-Dichloro-N-[(2-hydroxy-1-naphthyl)(methyl)methyl]benzamide: Contains a methyl group instead of a phenyl group, which may alter its physical properties.
Uniqueness
2,4-Dichloro-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide is unique due to the presence of both naphthyl and phenyl groups, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
2,4-dichloro-N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl2NO2/c25-17-11-12-19(20(26)14-17)24(29)27-23(16-7-2-1-3-8-16)22-18-9-5-4-6-15(18)10-13-21(22)28/h1-14,23,28H,(H,27,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWMWYVROPXMSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)NC(=O)C4=C(C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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